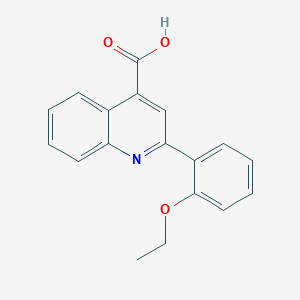

2-(2-Ethoxyphenyl)quinoline-4-carboxylic acid

Description

BenchChem offers high-quality 2-(2-Ethoxyphenyl)quinoline-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Ethoxyphenyl)quinoline-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-ethoxyphenyl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3/c1-2-22-17-10-6-4-8-13(17)16-11-14(18(20)21)12-7-3-5-9-15(12)19-16/h3-11H,2H2,1H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKAYEAHVDMGFMR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80358011 |

Source

|

| Record name | 2-(2-ethoxyphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80358011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351158-31-1, 444565-52-0 |

Source

|

| Record name | 2-(2-Ethoxyphenyl)-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=351158-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-ethoxyphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80358011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 2-(2-Ethoxyphenyl)quinoline-4-carboxylic Acid

Abstract

This in-depth technical guide provides a comprehensive overview of the principal synthetic pathways for 2-(2-ethoxyphenyl)quinoline-4-carboxylic acid, a key heterocyclic scaffold of interest to researchers in medicinal chemistry and drug development. The quinoline-4-carboxylic acid motif is a privileged structure found in numerous bioactive compounds.[1] This document details the theoretical underpinnings and practical execution of two seminal methods for its synthesis: the Pfitzinger and Doebner reactions. By explaining the causal mechanisms behind experimental choices and providing validated, step-by-step protocols, this guide serves as an essential resource for scientists engaged in the synthesis of complex molecular architectures.

Introduction and Retrosynthetic Analysis

2-(2-Ethoxyphenyl)quinoline-4-carboxylic acid is a derivative of cinchophen, a class of molecules known for a range of biological activities.[1] The synthesis of such substituted quinolines is a cornerstone of heterocyclic chemistry, with applications ranging from anticancer to antimicrobial agent development.[2][3] The strategic construction of this target molecule can be approached via two primary retrosynthetic disconnections, each leading to a classic named reaction.

Retrosynthetic Pathway A: The Pfitzinger Approach

This pathway involves a disconnection of the quinoline core through the C2-C3 and N1-C4a bonds, identifying isatin and a corresponding α-methylene ketone as the key precursors. This strategy is the foundation of the Pfitzinger reaction.

Retrosynthetic Pathway B: The Doebner Approach

Alternatively, a three-component disconnection across the N1-C2, C3-C4, and C4-C4a bonds points towards an aromatic amine, an aldehyde, and pyruvic acid as the fundamental building blocks. This forms the basis of the Doebner reaction.

The following sections will explore the mechanistic details and provide field-proven protocols for both of these powerful synthetic strategies.

The Pfitzinger Synthesis Pathway

The Pfitzinger reaction is a robust and high-yield method for synthesizing quinoline-4-carboxylic acids by condensing isatin (or a derivative) with a carbonyl compound possessing an α-methylene group, in the presence of a strong base.[3][4] For our target molecule, the required carbonyl component is 2'-ethoxyacetophenone.

Mechanism and Rationale

The reaction proceeds through a well-defined sequence of events, each step driven by fundamental principles of organic reactivity.[4] Understanding this mechanism is critical for troubleshooting and optimization.

-

Ring Opening of Isatin: The reaction is initiated by the base-catalyzed hydrolysis of the amide bond within the isatin ring. A strong base, typically potassium hydroxide, attacks the C2 carbonyl, leading to the formation of the potassium salt of isatinic acid (a keto-acid), which exists in equilibrium with the open-chain form.[4][5] This step is crucial as it unmasks the aniline functionality required for the subsequent condensation.

-

Condensation and Imine-Enamine Tautomerism: The newly formed amino group of the isatinic acid intermediate condenses with the ketone (2'-ethoxyacetophenone) to form a Schiff base (imine). This imine then tautomerizes to the more thermodynamically stable enamine.[4]

-

Intramolecular Cyclization and Dehydration: The enamine undergoes an intramolecular cyclization, where the electron-rich enamine attacks the keto-carbonyl group. The resulting intermediate readily dehydrates to form the aromatic quinoline ring system, yielding the final product.[4]

Below is a diagram illustrating the logical flow of the Pfitzinger synthesis.

Detailed Experimental Protocol: Pfitzinger Synthesis

This protocol is adapted from established procedures for the synthesis of 2-aryl-quinoline-4-carboxylic acids.[2][3][6]

Materials:

-

Isatin (1.0 eq)

-

2'-Ethoxyacetophenone (1.1 eq)

-

Potassium Hydroxide (KOH) (3.0 eq)

-

Ethanol (Absolute)

-

Diethyl Ether

-

Hydrochloric Acid (3M) or Acetic Acid

-

Deionized Water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (3.0 eq) in absolute ethanol with stirring.

-

Isatin Addition: Add isatin (1.0 eq) to the basic solution. Stir the mixture at room temperature for approximately 1 hour. A color change from purple to brown is typically observed, indicating the formation of the potassium salt of isatinic acid.[3]

-

Ketone Addition: Add 2'-ethoxyacetophenone (1.1 eq) to the reaction mixture.

-

Reflux: Heat the mixture to reflux (approx. 78-80°C) and maintain for 24 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).[3]

-

Work-up - Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the bulk of the ethanol using a rotary evaporator.

-

Work-up - Extraction: Add deionized water to the residue to dissolve the potassium salt of the product. Transfer the aqueous solution to a separatory funnel and wash with diethyl ether to remove any unreacted 2'-ethoxyacetophenone and other neutral impurities.[3]

-

Work-up - Precipitation: Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid until the precipitation of the product is complete (typically pH 4-5).[3]

-

Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water, and dry in a vacuum oven.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

The Doebner Synthesis Pathway

The Doebner reaction is a powerful three-component, one-pot synthesis that condenses an aromatic amine, an aldehyde, and pyruvic acid.[7][8] For the synthesis of 2-(2-ethoxyphenyl)quinoline-4-carboxylic acid, the reactants would be 2-ethoxyaniline, 2-ethoxybenzaldehyde, and pyruvic acid. Modern variations often employ Lewis or Brønsted acid catalysts to improve reaction efficiency.[7][9]

Mechanism and Rationale

The Doebner reaction mechanism is a cascade of condensation, addition, and cyclization-oxidation steps.[8]

-

Imine Formation: The reaction initiates with the acid-catalyzed condensation of the aromatic amine (2-ethoxyaniline) and the aldehyde (2-ethoxybenzaldehyde) to form an N-arylimine (Schiff base).

-

Michael-type Addition: Pyruvic acid tautomerizes to its enol form, which then acts as a nucleophile in a Michael-type addition to the electrophilic imine.

-

Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular electrophilic aromatic substitution, where the newly formed enolate attacks the aniline ring to form a six-membered dihydroquinoline intermediate.

-

Oxidation (Aromatization): The dihydroquinoline intermediate is then oxidized in situ to the final aromatic quinoline product. A second molecule of the imine can often act as the hydrogen acceptor (oxidizing agent) in a hydrogen-transfer process, being reduced to a secondary amine.[10] This final aromatization step is the thermodynamic driving force for the reaction.

The following diagram outlines the mechanistic steps of the Doebner reaction.

Detailed Experimental Protocol: Doebner Synthesis

This protocol is a catalyzed, modified procedure adapted from modern methodologies for the Doebner reaction, which offers improved yields over classical approaches.[7][9][10][11]

Materials:

-

2-Ethoxyaniline (1.0 eq)

-

2-Ethoxybenzaldehyde (1.0 eq)

-

Pyruvic Acid (1.5 eq)

-

Boron Trifluoride Etherate (BF₃·OEt₂) (0.5 eq) or Trifluoroacetic Acid (TFA) (catalytic amount)

-

Acetonitrile (MeCN) or Ethanol

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

Procedure:

-

Reaction Setup: To a solution of 2-ethoxyaniline (1.0 eq) and 2-ethoxybenzaldehyde (1.0 eq) in acetonitrile (MeCN) in a round-bottom flask, add BF₃·OEt₂ (0.5 eq) at room temperature under a nitrogen atmosphere.

-

Initial Heating: Stir the reaction mixture at 65°C for 1 hour.[9]

-

Pyruvic Acid Addition: Add a solution of pyruvic acid (1.5 eq) in MeCN dropwise to the reaction mixture over a period of time.[10]

-

Reaction: Continue to stir the reaction mixture at 65°C for 20-24 hours. Monitor the reaction progress by TLC.[9]

-

Work-up - Quenching: Cool the reaction mixture to room temperature. Carefully add ethyl acetate (EtOAc) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the reaction and neutralize the acid catalyst.[9]

-

Work-up - Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with EtOAc. Combine the organic layers and wash with brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 2-(2-ethoxyphenyl)quinoline-4-carboxylic acid.

Purification and Characterization

Regardless of the synthetic pathway chosen, rigorous purification and characterization are paramount to validate the identity and purity of the final product.

-

Purification: As described in the protocols, a combination of acid-base extraction and recrystallization is highly effective. The carboxylic acid functionality allows for its selective extraction into an aqueous basic solution, leaving behind neutral impurities. Subsequent acidification precipitates the purified product. For challenging purifications, column chromatography using a silica gel stationary phase with an ethyl acetate/hexane solvent system is recommended.[2]

-

Characterization: The structure of the synthesized 2-(2-ethoxyphenyl)quinoline-4-carboxylic acid should be confirmed using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the carbon-hydrogen framework and the connectivity of the aromatic protons and substituents.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula by providing a highly accurate molecular weight.[6]

-

Melting Point (mp): A sharp melting point is a strong indicator of high purity.

-

Comparative Analysis of Synthesis Pathways

The choice between the Pfitzinger and Doebner reactions depends on several factors, including starting material availability, desired substitution patterns, and scalability. Both methods present distinct advantages and disadvantages.

| Feature | Pfitzinger Synthesis | Doebner Synthesis |

| Precursors | Isatin, α-Methylene Ketone | Aromatic Amine, Aldehyde, Pyruvic Acid |

| Generality | Excellent for 2-substituted quinolines. Scope depends on the availability of the ketone.[2] | Highly versatile due to the wide availability of anilines and aldehydes.[10] |

| Conditions | Strongly basic (e.g., KOH).[4] | Typically acidic (Lewis or Brønsted).[7] |

| Key Advantages | Often high-yielding and straightforward for many substrates. A two-component reaction. | A one-pot, three-component reaction which is atom-economical. Tolerates a wide range of functional groups on the aniline and aldehyde.[10] |

| Potential Issues | Isatin precursors may be unstable under the harsh basic conditions.[10] | Traditional methods can suffer from low yields, especially with electron-withdrawing groups on the aniline.[8] Modern catalyzed methods have largely overcome this.[10] |

Conclusion

The synthesis of 2-(2-ethoxyphenyl)quinoline-4-carboxylic acid can be reliably achieved through either the Pfitzinger or Doebner reaction pathways. The Pfitzinger reaction offers a direct route from isatin and 2'-ethoxyacetophenone under basic conditions, while the catalyzed Doebner reaction provides a highly convergent one-pot strategy from 2-ethoxyaniline, 2-ethoxybenzaldehyde, and pyruvic acid. The selection of the optimal pathway will be dictated by precursor availability, cost, and the specific requirements of the research program. The detailed mechanistic insights and experimental protocols provided in this guide equip researchers with the necessary tools to successfully synthesize this valuable compound and its analogs for further investigation in drug discovery and materials science.

References

-

Cambridge University Press. (n.d.). Pfitzinger Quinoline Synthesis. Available at: [Link]

-

Wikipedia. (n.d.). Pfitzinger reaction. Available at: [Link]

-

International Journal of Chemical and Physical Sciences. (n.d.). Synthesis and Molecular Docking study of 2-Aryl/Heteroaryl quinoline - 4- Carboxylic Acids for Antimalerial, Antituberculosos an. Available at: [Link]

-

Lahna, O., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Moroccan Journal of Heterocyclic Chemistry, 21(2), 1-19. Available at: [Link]

-

ResearchGate. (n.d.). The Pfitzinger Reaction. (Review). Available at: [Link]

-

Scribd. (n.d.). Chemistry of Pfitzinger Synthesis. Available at: [Link]

-

Ghasemi, S., et al. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega, 5(7), 3366-3374. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of the designed 2-styryl-4-quinoline carboxylic acids, and.... Available at: [Link]

-

Orito, K., et al. (2013). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 78(15), 7494-7503. Available at: [Link]

-

ResearchGate. (n.d.). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. Available at: [Link]

- Google Patents. (n.d.). CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative.

-

Moroccan Journal of Heterocyclic Chemistry. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Available at: [Link]

-

MDPI. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 21(3), 340. Available at: [Link]

-

National Institutes of Health. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 929983. Available at: [Link]

-

PubMed. (1990). Biosynthesis of Quinoxaline Antibiotics: Purification and Characterization of the quinoxaline-2-carboxylic Acid Activating Enzyme From Streptomyces Triostinicus. Biochemistry, 29(43), 10092-8. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ijcps.org [ijcps.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 5. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2-(2-Ethoxyphenyl)quinoline-4-carboxylic Acid: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Quinoline Scaffold

The quinoline ring system is a foundational heterocyclic motif in medicinal chemistry, renowned for its presence in a wide array of natural products and synthetic compounds with significant pharmacological activities. Its derivatives, particularly quinoline-4-carboxylic acids, have garnered substantial interest due to their diverse therapeutic applications, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. This guide focuses on a specific, yet underexplored, member of this class: 2-(2-Ethoxyphenyl)quinoline-4-carboxylic acid. While specific experimental data for this compound is limited in publicly accessible literature, this document provides a comprehensive overview of its core chemical properties, established synthetic routes, and putative biological activities, drawing upon the well-understood chemistry of its structural analogs.

Chemical Properties and Characterization

The chemical identity of 2-(2-Ethoxyphenyl)quinoline-4-carboxylic acid is defined by its molecular structure, which dictates its physical and spectral properties.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₅NO₃ | Calculated |

| Molecular Weight | 293.32 g/mol | Calculated |

| Melting Point | Not reported | - |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and hot ethanol. Limited solubility in water. | Inferred |

| Appearance | Likely a crystalline solid. | Inferred |

Spectral Data (Predicted)

-

¹H NMR: Aromatic protons on the quinoline and phenyl rings would appear in the downfield region (δ 7.0-8.5 ppm). The ethoxy group would exhibit a characteristic triplet and quartet in the upfield region. The carboxylic acid proton would be a broad singlet at a very downfield chemical shift (δ > 10 ppm).

-

¹³C NMR: Aromatic carbons would resonate in the δ 110-150 ppm range. The carbonyl carbon of the carboxylic acid would be significantly downfield (δ > 165 ppm). The carbons of the ethoxy group would appear in the upfield region.

-

IR Spectroscopy: A broad O-H stretch from the carboxylic acid would be prominent around 2500-3300 cm⁻¹. A sharp C=O stretch from the carboxylic acid would be observed around 1700 cm⁻¹. C=C and C=N stretching vibrations from the aromatic rings would appear in the 1450-1620 cm⁻¹ region. C-O stretching from the ethoxy group would be present in the 1000-1300 cm⁻¹ range.

-

Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z = 293. Common fragmentation patterns for quinoline-4-carboxylic acids include the loss of the carboxylic acid group (-COOH, 45 Da) and subsequent fragmentation of the quinoline ring.

Synthesis of 2-(2-Ethoxyphenyl)quinoline-4-carboxylic Acid

The synthesis of 2-substituted quinoline-4-carboxylic acids is well-established, with the Pfitzinger and Doebner reactions being the most prominent and versatile methods.

The Pfitzinger Reaction

The Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction) is a classical method for synthesizing quinoline-4-carboxylic acids from isatin and a carbonyl compound containing an α-methylene group in the presence of a strong base.

Reaction Mechanism:

The reaction proceeds through the following key steps:

-

Base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid intermediate.

-

Condensation of the aniline moiety of the intermediate with the carbonyl group of 2-ethoxyacetophenone to form an imine.

-

Tautomerization of the imine to an enamine.

-

Intramolecular cyclization of the enamine.

-

Dehydration to yield the final quinoline-4-carboxylic acid product.

Caption: The Pfitzinger reaction mechanism for the synthesis of 2-(2-Ethoxyphenyl)quinoline-4-carboxylic acid.

Representative Experimental Protocol (Pfitzinger Reaction):

Note: This is a general protocol and may require optimization for the specific synthesis of 2-(2-Ethoxyphenyl)quinoline-4-carboxylic acid.

-

In a round-bottom flask, dissolve isatin (1.0 eq) in an aqueous solution of potassium hydroxide (33%).

-

To this solution, add a solution of 2-ethoxyacetophenone (1.1 eq) in ethanol.

-

Reflux the reaction mixture for 8-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and filter to remove any unreacted starting material.

-

Acidify the filtrate with a dilute acid (e.g., 3M HCl or acetic acid) to a pH of 5-6 to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 2-(2-Ethoxyphenyl)quinoline-4-carboxylic acid.

The Doebner Reaction

The Doebner reaction is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid to yield a quinoline-4-carboxylic acid. This method offers an alternative route to the target compound.

Reaction Mechanism:

The mechanism of the Doebner reaction is thought to proceed via one of two primary pathways:

-

Pathway A: Aldol condensation of pyruvic acid and the aldehyde, followed by a Michael addition of the aniline, and subsequent cyclization and oxidation.

-

Pathway B: Formation of a Schiff base from the aniline and aldehyde, followed by reaction with the enol of pyruvic acid, cyclization, and oxidation.

Caption: The Doebner reaction mechanism for the synthesis of 2-(2-Ethoxyphenyl)quinoline-4-carboxylic acid.

Representative Experimental Protocol (Doebner Reaction):

Note: This is a general protocol and may require optimization.

-

In a suitable solvent such as ethanol, mix aniline (1.0 eq) and 2-ethoxybenzaldehyde (1.0 eq).

-

Heat the mixture to reflux for 1-2 hours.

-

Cool the mixture slightly and add pyruvic acid (1.2 eq).

-

Reflux the reaction mixture for an additional 10-16 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water with stirring to precipitate the crude product.

-

Collect the solid by filtration, wash with water, and then with a small amount of cold ethanol.

-

Purify the crude product by recrystallization from an appropriate solvent.

Potential Biological Activities and Therapeutic Applications

While specific biological data for 2-(2-Ethoxyphenyl)quinoline-4-carboxylic acid is not available, the broader class of 2-aryl-quinoline-4-carboxylic acids has demonstrated a wide range of biological activities. It is plausible that the title compound shares some of these properties.

| Biological Activity | Observations in Related Compounds | Potential Implications for 2-(2-Ethoxyphenyl)quinoline-4-carboxylic acid |

| Antimicrobial | Cinchophen (2-phenylquinoline-4-carboxylic acid) and its derivatives have shown activity against various bacteria and fungi. Modifications to the 2-phenyl ring can modulate this activity. | The 2-ethoxy substitution may influence the compound's antimicrobial spectrum and potency. |

| Anticancer | Certain 2-phenylquinoline-4-carboxylic acid derivatives have been investigated as histone deacetylase (HDAC) inhibitors, showing antiproliferative effects against cancer cell lines. | The compound could potentially be explored for its anticancer properties, possibly through mechanisms like HDAC inhibition. |

| Anti-inflammatory | Derivatives of quinoline-4-carboxylic acid are known to possess anti-inflammatory and analgesic properties. | The title compound may exhibit anti-inflammatory effects, warranting investigation in relevant assays. |

Conclusion and Future Directions

2-(2-Ethoxyphenyl)quinoline-4-carboxylic acid represents an intriguing yet understudied molecule within the pharmacologically significant class of quinoline derivatives. Based on established synthetic methodologies like the Pfitzinger and Doebner reactions, its synthesis is readily achievable. While its specific physicochemical and biological properties await experimental determination, the known activities of its structural analogs suggest a promising potential for this compound in the fields of antimicrobial, anticancer, and anti-inflammatory drug discovery. Further research is warranted to synthesize and characterize this compound, and to evaluate its biological activity in a range of in vitro and in vivo models. Such studies will be crucial in elucidating its therapeutic potential and paving the way for the development of novel quinoline-based therapeutic agents.

References

- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.

-

Pfitzinger reaction. In Wikipedia. Retrieved from [Link]

-

Pfitzinger Synthesis of Quinoline | Pfitzinger Synthesis Mechanism | Heterocyclic Compounds 17. (2024, June 9). YouTube. Retrieved from [Link]

-

Synthesis and Biological Evaluation of Schiff Bases of Cinchophen as Antimicrobial Agents. CiteSeerX. Retrieved from [Link]

-

Pfitzinger Quinoline Synthesis. Cambridge University Press. Retrieved from [Link]

-

Synthesis and biological evaluation of cinchophen analogues containing benzofuran nucleus. ResearchGate. Retrieved from [Link]

-

Synthesis of newer mannich bases of quinoline derivative for antimicrobial activity. ResearchGate. Retrieved from [Link]

-

Efficient synthesis, characterization and biological evaluation of some new atophan carbohydrazide derivatives. ResearchGate. Retrieved from [Link]

-

Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. ResearchGate. Retrieved from [Link]

-

Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. Retrieved from [Link]

-

Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. Retrieved from [Link]

-

2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid. Clinivex. Retrieved from [Link]

-

Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. National Institutes of Health. Retrieved from [Link]

-

Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. MDPI. Retrieved from [Link]

-

Biological Activities of Quinoline Derivatives. ResearchGate. Retrieved from [Link]

-

2-(4-ethoxyphenyl)quinoline-4-carboxylic acid. PubChem. Retrieved from [Link]

2-(2-Ethoxyphenyl)quinoline-4-carboxylic acid mechanism of action

An In-depth Technical Guide to the Mechanism of Action of 2-(2-Ethoxyphenyl)quinoline-4-carboxylic Acid

Authored by a Senior Application Scientist

Introduction

2-(2-Ethoxyphenyl)quinoline-4-carboxylic acid belongs to a burgeoning class of synthetic quinoline-based compounds with significant therapeutic potential. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous pharmaceuticals with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Understanding the precise mechanism of action is paramount for the rational design of next-generation therapeutics and for predicting both efficacy and potential toxicities. This guide provides a comprehensive overview of the putative mechanism of action of 2-(2-Ethoxyphenyl)quinoline-4-carboxylic acid, drawing upon the established pharmacology of its structural analogs and the broader family of quinolinic acid derivatives. We will delve into its likely molecular targets and the signaling pathways it modulates, supported by experimental methodologies for validation.

Part 1: The Endogenous Precedent: Quinolinic Acid and NMDA Receptor Modulation

To understand the action of synthetic quinoline derivatives, we must first consider their endogenous counterpart, quinolinic acid. Quinolinic acid is a downstream metabolite of the kynurenine pathway, the primary route for tryptophan degradation.[4][5] Under normal physiological conditions, it is a precursor for the synthesis of nicotinamide adenine dinucleotide (NAD+). However, in the context of inflammation, its production by activated microglia and macrophages can reach pathological concentrations in the central nervous system.[5][6]

The primary neurotoxic effect of quinolinic acid is mediated through its action as a potent agonist of the N-methyl-D-aspartate (NMDA) receptor.[6][7] Over-activation of the NMDA receptor leads to an excessive influx of Ca2+ into neurons, triggering a cascade of destructive enzymatic pathways. This process, known as excitotoxicity, results in neuronal dysfunction and apoptotic cell death.[6] Furthermore, quinolinic acid can chelate iron (Fe(II)), forming a complex that generates reactive oxygen species (ROS), leading to lipid peroxidation and further oxidative stress.[6][7]

Caption: Kynurenine pathway and neurotoxic mechanisms of quinolinic acid.

Part 2: Historical Context and Early Analogs: Cinchophen

One of the earliest and most well-known synthetic analogs is 2-phenylquinoline-4-carboxylic acid, commonly known as Cinchophen.[8] Historically, Cinchophen was utilized as an analgesic and anti-inflammatory agent, particularly for the treatment of gout.[9] While its use in humans was largely discontinued due to a high incidence of severe hepatotoxicity, its study provided initial insights into the potential mechanisms of this class of compounds.[8][9] It was proposed that Cinchophen exerts some of its effects by depressing the hepatic enzyme systems responsible for synthesizing vitamin K-dependent clotting factors.[8] This historical context is crucial as it highlights the potential for off-target effects and the importance of structural modifications, such as the 2-ethoxyphenyl group, in mitigating toxicity while retaining therapeutic activity.

Part 3: An Emerging Paradigm: Inhibition of Histone Deacetylases (HDACs)

Recent advancements have identified a novel and highly compelling mechanism of action for 2-phenylquinoline-4-carboxylic acid derivatives: the inhibition of histone deacetylases (HDACs).[10][11][12] HDACs are a class of enzymes that remove acetyl groups from lysine residues on histone proteins, leading to chromatin compaction and transcriptional repression.[11] The overexpression or aberrant activity of certain HDAC isoforms is a hallmark of many cancers.

By inhibiting HDACs, 2-phenylquinoline-4-carboxylic acid derivatives can induce histone hyperacetylation, leading to a more open chromatin structure and the re-expression of silenced tumor suppressor genes.[11] This can trigger a range of anti-cancer effects, including:

-

Cell Cycle Arrest: Halting the proliferation of cancer cells, often at the G2/M phase.[11]

-

Induction of Apoptosis: Promoting programmed cell death in malignant cells.[10][11]

Notably, structure-activity relationship (SAR) studies have shown that modifications to the 2-phenyl ring can confer selectivity for specific HDAC isoforms.[13] For instance, certain derivatives have demonstrated significant selectivity for HDAC3, which plays a specific role in the development of various cancers.[10][11] The 2-(2-Ethoxyphenyl)quinoline-4-carboxylic acid structure, with its ethoxy substitution, likely functions as a "cap group" that interacts with residues at the entrance of the HDAC active site, influencing both potency and isoform selectivity.[13]

Caption: General mechanism of HDAC inhibition by quinoline derivatives.

Part 4: Other Potential Biological Activities

Beyond HDAC inhibition, the quinoline-4-carboxylic acid scaffold has been associated with other potential mechanisms of action that may contribute to its overall pharmacological profile:

-

SIRT3 Inhibition: Some 2-phenylquinoline-4-carboxylic acid derivatives have been identified as potent inhibitors of Sirtuin 3 (SIRT3), a mitochondrial NAD+-dependent deacetylase.[14] SIRT3 is implicated in regulating mitochondrial function and cellular stress responses, and its inhibition is being explored as a novel anti-cancer strategy.

-

Anti-inflammatory Effects: Given the historical use of Cinchophen and the role of the related kynurenine pathway in inflammation, it is plausible that 2-(2-Ethoxyphenyl)quinoline-4-carboxylic acid modulates inflammatory pathways.[15] This could occur through various mechanisms, including the inhibition of pro-inflammatory enzymes or the modulation of cytokine signaling.

-

Antibacterial Action: The broader class of quinolones are famous for their antibacterial properties, which stem from the inhibition of bacterial DNA gyrase and topoisomerase IV.[13] While likely not the primary mechanism in mammalian cells, this inherent activity of the quinoline core should be considered.

Part 5: Experimental Protocols for Mechanistic Validation

To elucidate the precise mechanism of action of 2-(2-Ethoxyphenyl)quinoline-4-carboxylic acid, a series of well-defined experiments are required. The following protocols represent a logical workflow for validating the proposed HDAC inhibition hypothesis.

Protocol 1: In Vitro HDAC Enzyme Inhibition Assay

Objective: To quantify the direct inhibitory effect of the compound on the activity of specific HDAC isoforms.

Methodology:

-

Reagents: Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, HDAC6), fluorogenic HDAC substrate, Trichostatin A (TSA, positive control), assay buffer, and developer.

-

Procedure: a. Prepare a serial dilution of 2-(2-Ethoxyphenyl)quinoline-4-carboxylic acid (e.g., from 1 nM to 100 µM). b. In a 96-well plate, add the HDAC enzyme, assay buffer, and the test compound or control. c. Incubate for a predetermined time (e.g., 15 minutes) at 37°C to allow for compound-enzyme interaction. d. Initiate the reaction by adding the fluorogenic substrate. e. Incubate for a further period (e.g., 60 minutes) at 37°C. f. Stop the reaction and generate the fluorescent signal by adding the developer solution. g. Read the fluorescence intensity using a plate reader.

-

Data Analysis: Plot the percentage of inhibition against the compound concentration and determine the IC50 value for each HDAC isoform. This will reveal both the potency and selectivity of the compound.

Protocol 2: Cellular Apoptosis Assay via Flow Cytometry

Objective: To determine if the compound induces apoptosis in a relevant cancer cell line (e.g., K562 leukemia cells).[11]

Methodology:

-

Cell Culture: Culture K562 cells in appropriate media until they reach logarithmic growth phase.

-

Treatment: Treat the cells with varying concentrations of 2-(2-Ethoxyphenyl)quinoline-4-carboxylic acid (e.g., 1 µM, 2 µM, 4 µM) and a vehicle control for 24-48 hours.

-

Staining: a. Harvest the cells by centrifugation. b. Wash the cells with cold PBS. c. Resuspend the cells in binding buffer. d. Add Annexin V-FITC and Propidium Iodide (PI) staining solution. e. Incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+). A dose-dependent increase in the apoptotic populations indicates the compound induces programmed cell death.[11]

Caption: A logical workflow for validating the mechanism of action.

Conclusion and Future Directions

The mechanism of action for 2-(2-Ethoxyphenyl)quinoline-4-carboxylic acid is likely multifaceted, a characteristic that imparts both therapeutic potential and challenges for development. Based on robust evidence from its structural analogs, the most probable primary mechanism is the selective inhibition of histone deacetylases, particularly HDAC3. This action can lead to potent anti-proliferative and pro-apoptotic effects in cancer cells. Concurrently, modulation of inflammatory pathways and other targets like SIRT3 may contribute to its overall pharmacological profile.

Future research should focus on validating these proposed mechanisms using the experimental protocols outlined above. Determining the precise HDAC isoform selectivity profile and elucidating its effects on downstream signaling pathways will be critical for its advancement as a potential therapeutic agent. Furthermore, in vivo studies are necessary to correlate these molecular actions with anti-tumor efficacy and to carefully evaluate the safety profile, paying close attention to the historical hepatotoxicity associated with this chemical class.

References

- BenchChem. The Pharmacological Landscape of Quinolinic Acid Derivatives: A Technical Guide.

- PubMed Central. Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design.

- Echemi. 2-Phenyl-4-quinolinecarboxylic acid.

- Wikipedia. Quinolinic acid.

- PubMed Central. The Role of Tryptophan Dysmetabolism and Quinolinic Acid in Depressive and Neurodegenerative Diseases.

- PubMed Central. Quinolinic Acid, an Endogenous Molecule Combining Excitotoxicity, Oxidative Stress and Other Toxic Mechanisms.

- Smolecule. Buy 2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid | 51842-68-3.

- NINGBO INNO PHARMCHEM CO.,LTD. Sourcing Cinchophen: A Buyer's Guide to 2-Phenylquinoline-4-carboxylic Acid.

- PubMed Central. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors.

- Frontiers. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors.

- Frontiers. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors.

- MDPI. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives.

- Frontiers. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors.

- PubMed Central. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.

- BenchChem. The Structure-Activity Relationship of Phenyl-Quinoline-Carboxylic Acids: A Technical Guide for Drug Discovery.

- ResearchGate. Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.

- ResearchGate. Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. The Role of Tryptophan Dysmetabolism and Quinolinic Acid in Depressive and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinolinic acid - Wikipedia [en.wikipedia.org]

- 7. Quinolinic Acid, an Endogenous Molecule Combining Excitotoxicity, Oxidative Stress and Other Toxic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. nbinno.com [nbinno.com]

- 10. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 12. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 15. Buy 2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid | 51842-68-3 [smolecule.com]

A Technical Guide to the Doebner Reaction: Synthesis of 2-Aryl-Quinoline-4-Carboxylic Acids

Executive Summary

The Doebner reaction, a cornerstone in heterocyclic chemistry since its discovery by Oscar Doebner in 1887, provides a robust and direct pathway for the synthesis of 2-substituted quinoline-4-carboxylic acids.[1] This one-pot, three-component condensation of an aniline, an aldehyde, and pyruvic acid has proven invaluable for creating molecular scaffolds of significant interest in medicinal chemistry and materials science. Quinoline-4-carboxylic acid derivatives are integral to a wide array of bioactive compounds, exhibiting properties ranging from antitumor and antimalarial to antiviral and antibacterial.[2][3] This guide offers a detailed exploration of the Doebner reaction, focusing specifically on the synthesis of 2-aryl-quinoline-4-carboxylic acids. It covers the underlying reaction mechanism, substrate scope, modern protocol optimizations, and practical applications, providing researchers and drug development professionals with a comprehensive resource for leveraging this powerful synthetic tool.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in drug discovery, found in numerous natural products and synthetic pharmaceuticals.[2][4] Specifically, the 2-aryl-quinoline-4-carboxylic acid motif has been identified as a key pharmacophore in molecules designed as immunosuppressive agents, neurokinin receptor antagonists, and SIRT3 inhibitors for cancer therapy.[5][6] The Doebner reaction offers a highly convergent and atom-economical approach to this valuable molecular architecture, assembling complex products from simple, readily available starting materials in a single step.[1]

While other named reactions like the Pfitzinger, Combes, and Friedländer syntheses also yield quinolines, the Doebner reaction is distinguished by its direct installation of the carboxylic acid group at the 4-position, a crucial handle for further molecular elaboration or for direct biological activity.[3] However, the classical Doebner protocol often struggles with electron-deficient anilines, leading to low yields and limiting its synthetic utility.[1][7] This guide will address both the classical methodology and modern advancements that have successfully overcome these limitations.

The Core Reaction: Mechanism and Guiding Principles

The Doebner reaction is a cascade process that elegantly combines condensation, addition, and cyclization steps. The generally accepted mechanism proceeds as follows:

-

Schiff Base Formation: The reaction initiates with the acid-catalyzed condensation of the aromatic amine (aniline) and the aryl aldehyde to form an N-arylimine, commonly known as a Schiff base.[1]

-

Michael-Type Addition: Concurrently, pyruvic acid undergoes tautomerization to its more nucleophilic enol form. This enol then attacks the electrophilic carbon of the protonated Schiff base in a Michael-type addition (or a related Mannich-type reaction).[1]

-

Intramolecular Cyclization: The resulting adduct undergoes an intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring of the aniline moiety attacks a carbonyl group, leading to cyclization and the formation of a 1,2-dihydroquinoline intermediate after dehydration.[1]

-

Oxidation to Quinoline: The final step is the aromatization of the dihydroquinoline intermediate. This is not an aerial oxidation but an intrinsic hydrogen-transfer process. A second molecule of the Schiff base acts as the hydrogen acceptor (oxidizing agent), being reduced to a secondary amine byproduct, while the dihydroquinoline is oxidized to the stable aromatic quinoline product.[1][2]

This intrinsic redox neutrality is a key feature, but it also means that at least two equivalents of the aldehyde and aniline are consumed for every equivalent of pyruvic acid.

Substrate Scope and Limitations

The versatility of the Doebner reaction is largely defined by the electronic nature of the aniline and aldehyde substrates.

-

Aryl Amines: Anilines bearing electron-donating groups (EDGs) like methoxy or alkyl groups generally perform well under classical conditions (e.g., refluxing ethanol).[2] However, anilines with strong electron-withdrawing groups (EWGs) such as nitro or trifluoromethyl are notoriously poor substrates in traditional protocols due to their decreased nucleophilicity, often resulting in very low yields.[1][7] Modern modifications using stronger Lewis acid catalysts have been specifically developed to overcome this limitation.[7] Steric hindrance, particularly from ortho-substituents on the aniline, can also impede the reaction.[2]

-

Aryl Aldehydes: A wide variety of aromatic aldehydes are suitable reaction partners. The reaction is largely unaffected by the electronic properties of the aldehyde substituents, with both electron-rich and electron-poor benzaldehydes providing good yields.[2] Heterocyclic aldehydes, such as thiophene-2-carbaldehyde, are also well-tolerated.[2] Aliphatic aldehydes can be used, though they may be more prone to side reactions.

| Component | Substituent Type | Reactivity / Expected Outcome | Citation |

| Aryl Amine | Electron-Donating (e.g., -OCH₃, -CH₃) | Good yields under classical conditions. | [2] |

| Electron-Withdrawing (e.g., -CF₃, -NO₂) | Poor yields under classical conditions; requires modified protocols (e.g., Lewis acid catalysis) for good conversion. | [1][7] | |

| Ortho-substituted | Can lead to lower yields due to steric hindrance. | [2] | |

| Aryl Aldehyde | Electron-Donating or Withdrawing | Generally well-tolerated with little impact on yield. | [2] |

| Heterocyclic (e.g., Thiophenyl) | Suitable substrates, leading to heteroaryl-substituted quinolines. | [2] | |

| Aliphatic | Can be used, but aromatic aldehydes are more common. | [2] |

Experimental Protocols and Methodologies

The choice of protocol is critical and depends heavily on the nature of the aniline substrate. Below are two representative procedures.

Protocol 1: Classical Doebner Reaction (for activated anilines)

This method is suitable for anilines with electron-donating or weakly electron-withdrawing groups.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the aniline (2.0 mmol), the aryl aldehyde (1.0 mmol), and pyruvic acid (1.0 mmol).

-

Solvent Addition: Add absolute ethanol (10-15 mL) as the solvent.

-

Heating: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 12-24 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Isolation: Upon completion, cool the mixture to room temperature. The product often precipitates from the solution. Collect the solid by vacuum filtration.

-

Purification: Wash the collected solid with cold ethanol to remove impurities. If necessary, the crude product can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.

Protocol 2: Modified Doebner Hydrogen-Transfer Reaction (for deactivated anilines)

This modern protocol, utilizing a Lewis acid catalyst, is highly effective for challenging electron-deficient anilines.[7]

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the electron-deficient aniline (e.g., 6-(trifluoromethoxy)aniline, 1.0 mmol) and the aryl aldehyde (1.1 mmol) in acetonitrile (MeCN, 5 mL).[2]

-

Catalyst Addition: Add the Lewis acid catalyst, boron trifluoride tetrahydrofuran complex (BF₃·THF, ~0.3 mmol), to the mixture.[2]

-

Initial Heating: Stir the mixture at 65 °C for 10-60 minutes to facilitate Schiff base formation.[2][7]

-

Pyruvic Acid Addition: Dissolve pyruvic acid (~0.6 mmol) in MeCN (5 mL) and add it dropwise to the reaction mixture over a period of 1-3 hours using a syringe pump while maintaining the temperature at 65 °C.[2]

-

Reaction Completion: Continue heating and stirring the mixture at 65 °C for an additional 20-24 hours.[2][7]

-

Work-up and Isolation: After cooling, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel to obtain the pure 2-aryl-quinoline-4-carboxylic acid.[2]

Optimization and Troubleshooting

Achieving high yields in the Doebner reaction often requires careful optimization of reaction parameters.

| Parameter | Options & Considerations | Rationale & Impact | Citation |

| Catalyst | None (thermal), Brønsted acids (p-TSA), Lewis acids (BF₃·THF) | Thermal conditions work for activated substrates. Lewis acids like BF₃·THF are superior for electron-deficient anilines as they strongly activate the imine intermediate towards nucleophilic attack. | [7][8] |

| Solvent | Ethanol, Acetonitrile (MeCN), Toluene, DMF, DMSO | Ethanol is common for classical reactions. MeCN was found to be the optimal solvent for the BF₃·THF catalyzed system, balancing reactivity and ease of work-up. Other solvents like DMF and DMSO often give lower yields. | [7] |

| Temperature | Reflux (Ethanol) to 65 °C (MeCN) | Temperature must be sufficient to overcome the activation energy for cyclization but not so high as to promote decomposition or side reactions. | [4][7] |

| Stoichiometry | Dropwise addition of pyruvic acid | Slow addition of pyruvic acid in modified protocols can help minimize the formation of byproducts and improve yields. | [7] |

Troubleshooting Common Issues:

-

Low Yield: If the yield is low, especially with an electron-poor aniline, switching from a classical thermal protocol to a Lewis acid-catalyzed method is the most effective solution.[7] Ensure all reagents are pure and solvents are dry, particularly for the moisture-sensitive Lewis acid protocol.

-

Byproduct Formation: The primary byproduct is the reduced secondary amine from the hydrogen-transfer step.[2] Other side reactions can occur if the temperature is too high or reaction times are excessively long. Purification by column chromatography is typically effective at removing these impurities.

Conclusion

The Doebner reaction remains a highly relevant and powerful method for the synthesis of 2-aryl-quinoline-4-carboxylic acids. Its operational simplicity as a one-pot, three-component reaction makes it an attractive choice for library synthesis and lead optimization in drug discovery. While the classical method has known limitations, modern advancements, particularly the development of Lewis acid-catalyzed hydrogen-transfer variants, have significantly expanded its substrate scope to include previously inaccessible electron-deficient systems.[7] By understanding the core mechanism and selecting the appropriate experimental protocol, researchers can effectively harness the Doebner reaction to build complex and valuable quinoline scaffolds.

References

-

Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. [Link]

-

Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PubMed Central. [Link]

-

Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega. [Link]

-

Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. [Link]

-

Synthesis and Molecular Docking study of 2-Aryl/Heteroaryl quinoline - 4- Carboxylic Acids for Antimalarial, Antituberculosis and Anticancer Activities. International Journal of Chemical and Physical Sciences. [Link]

-

Mechanism of the Doebner reaction and Synthesis of model compounds. ResearchGate. [Link]

-

Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research. [Link]

-

Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. [Link]

-

Limitations of the 'Two-Phase' Doebner-Miller Reaction for the Synthesis of Quinolines. ResearchGate. [Link]

-

Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. YouTube. [Link]

-

A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction. Taylor & Francis Online. [Link]

-

Mechanism of the Organocatalyzed Decarboxylative Knoevenagel−Doebner Reaction. A Theoretical Study. The Journal of Physical Chemistry A. [Link]

-

RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijcps.org [ijcps.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. tandfonline.com [tandfonline.com]

Pfitzinger synthesis of quinoline-4-carboxylic acid derivatives

An In-depth Technical Guide to the Pfitzinger Synthesis of Quinoline-4-Carboxylic Acid Derivatives

Abstract

The Pfitzinger synthesis, a cornerstone reaction in heterocyclic chemistry, provides a direct and versatile route to quinoline-4-carboxylic acids, a molecular scaffold of immense importance in medicinal chemistry. This guide offers a comprehensive exploration of the Pfitzinger reaction, intended for researchers, chemists, and professionals in drug development. It delves into the underlying mechanism, discusses the scope and variations of the reaction, provides detailed, field-tested experimental protocols, and summarizes key data. By grounding the discussion in authoritative sources and explaining the causality behind experimental choices, this document serves as a practical and scientifically rigorous resource for leveraging this powerful transformation in the synthesis of biologically active molecules.

Introduction: The Privileged Quinoline-4-Carboxylic Acid Scaffold

The quinoline core is a "privileged structure" in medicinal chemistry, frequently appearing in compounds with a wide array of pharmacological activities, including anticancer, antibacterial, antimalarial, and anti-inflammatory properties.[1][2][3][4] The quinoline-4-carboxylic acid motif, in particular, is a key pharmacophore that serves as a crucial intermediate in the synthesis of numerous therapeutic agents.[1][3][5] Its structure allows for diverse functionalization, enabling chemists to fine-tune molecular properties to optimize interaction with biological targets.[3]

Among the various methods developed for quinoline synthesis—such as the Doebner-von Miller, Skraup, and Friedländer reactions—the Pfitzinger synthesis stands out for its directness and utility in preparing 4-carboxy derivatives.[6][7] First reported by Wilhelm Pfitzinger in 1886, the reaction condenses an isatin (or a derivative) with a carbonyl compound possessing an α-methylene group in the presence of a strong base to construct the quinoline ring system.[2][8] This guide provides a deep dive into the theory and practice of this enduring and powerful reaction.

The Pfitzinger Reaction: A Mechanistic Deep Dive

The Pfitzinger reaction proceeds through a well-elucidated, multi-step mechanism. Understanding these steps is critical for optimizing reaction conditions and troubleshooting experimental challenges. The entire process is typically performed in a one-pot fashion.

Step 1: Base-Catalyzed Hydrolysis of Isatin The reaction begins with the hydrolysis of the amide bond within the isatin ring (Structure 1 ) by a strong base, such as potassium hydroxide (KOH).[8] This ring-opening step is irreversible and forms a keto-acid salt, specifically the salt of isatinic acid (Structure 2 ). While this intermediate can be isolated, it is almost always generated in situ. The color change often observed at this stage, from purple or orange to brown or yellow, indicates the successful formation of this key intermediate.[1]

Step 2: Imine Formation and Tautomerization The aniline moiety of the opened isatinic acid (Structure 2 ) then reacts with the carbonyl compound (e.g., a ketone or aldehyde). This condensation forms a Schiff base, or imine (Structure 3 ).[8] The imine rapidly tautomerizes to the more thermodynamically stable enamine intermediate (Structure 4 ).[8]

Step 3: Intramolecular Cyclization and Dehydration The crucial ring-forming step is an intramolecular cyclization of the enamine (Structure 4 ).[9] The enamine's nucleophilic carbon attacks the ketone carbonyl group, forming a new six-membered ring. This is followed by a dehydration step (loss of a water molecule), which aromatizes the newly formed ring to yield the final quinoline-4-carboxylic acid product (Structure 5 ).[1]

Scope and Variations

The versatility of the Pfitzinger reaction stems from the wide variety of starting materials that can be employed.

-

Isatins : Substituted isatins (e.g., with halo, methyl, or nitro groups) are commonly used to generate corresponding substituents on the benzene portion of the quinoline ring.[8][9] N-substituted isatins, such as N-acetylisatin, can also be used.[1]

-

Carbonyl Compounds : The reaction is compatible with a broad range of aldehydes and ketones that have at least one α-methylene group.[1][8] Symmetrical, asymmetrical, acyclic, and cyclic ketones have all been successfully used, leading to a diverse library of quinoline derivatives.[1][8][9]

Halberkann Variant: A notable modification, the Halberkann variant, involves the reaction of N-acyl isatins with a base to yield 2-hydroxy-quinoline-4-carboxylic acids.[10][11]

Comparison to Doebner-von Miller Reaction: While both syntheses produce quinolines, they differ significantly in their starting materials and mechanism. The Doebner-von Miller reaction typically involves the reaction of an aniline with α,β-unsaturated carbonyl compounds.[12] The Pfitzinger reaction, by starting with isatin, directly installs the carboxylic acid group at the 4-position, a feature that can be difficult to achieve with other methods.

Experimental Protocols & Practical Considerations

The success of the Pfitzinger synthesis relies on careful control of reaction parameters. Below are two validated protocols.

Protocol 1: General Procedure for Conventional Synthesis

This generalized protocol is based on several reported procedures and provides a reliable method for synthesizing a variety of quinoline-4-carboxylic acids.[1][2]

Materials:

-

Isatin (or substituted isatin)

-

Carbonyl compound (with α-methylene group)

-

Potassium hydroxide (KOH)

-

Ethanol (absolute or 95%)

-

Water

-

Hydrochloric acid (HCl) or Acetic acid (for acidification)

-

Diethyl ether (for extraction)

Step-by-Step Methodology:

-

Base Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve potassium hydroxide (approx. 3 molar equivalents relative to isatin) in a minimal amount of water, then add ethanol. Causality: Using a concentrated aqueous base ensures efficient hydrolysis of the isatin, while ethanol serves as the reaction solvent.

-

Isatin Ring Opening: Add isatin (1 equivalent) to the basic solution. Stir the mixture at room temperature for approximately 1 hour. A color change from orange/purple to brown/yellow should be observed, indicating the formation of the potassium salt of isatinic acid.[1] Causality: This pre-stirring step is crucial to ensure the complete conversion of isatin to the reactive keto-acid intermediate before the carbonyl partner is introduced.

-

Condensation: To this mixture, add the carbonyl compound (1 to 2 equivalents). Causality: A slight excess of the carbonyl compound can help drive the reaction to completion.

-

Reflux: Heat the reaction mixture to reflux (approx. 79°C for ethanol) and maintain for 12-24 hours.[1][2] The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

-

Workup - Solvent Removal & Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Remove the bulk of the ethanol via rotary evaporation. Add water to the residue to dissolve the potassium salt of the product.[1] Perform an extraction with diethyl ether to remove any unreacted carbonyl compound and other non-acidic impurities.[1]

-

Precipitation: Cool the remaining aqueous layer in an ice bath and carefully acidify with dilute HCl or acetic acid until the product precipitates completely (typically at pH 4-5).[1] Causality: Acidification protonates the carboxylate salt, rendering the quinoline-4-carboxylic acid insoluble in the aqueous medium.

-

Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[2]

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while maintaining good yields.[1]

Step-by-Step Methodology:

-

Reaction Setup: In a microwave-safe reaction vessel, add isatin (1 equivalent) to a 33% aqueous solution of potassium hydroxide.[1]

-

Reagent Addition: Add the appropriate carbonyl compound (1 equivalent) to the solution.

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture for 5-10 minutes at a suitable temperature.[1]

-

Workup and Isolation: After irradiation, cool the vessel to room temperature. Filter the solution and pour the filtrate into an ice-water mixture. Acidify with acetic acid to precipitate the product.[1]

-

Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent.

Data Summary: Substrate Scope and Yields

The Pfitzinger reaction is robust, accommodating a variety of substrates. The table below summarizes representative examples from the literature, showcasing the versatility of this method.

| Isatin Derivative | Carbonyl Compound | Base | Reaction Time | Yield (%) | Reference |

| Isatin | 1-Aryl-2-(1H-benzimidazol-2-ylthio)ethanone | KOH | 9 min (Microwave) | 77-85 | |

| 5-Chloro/5-Bromoisatin | Acyclic and Cyclic Ketones | - | - | - | [1] |

| Isatin | Acetone | KOH | 24 h | High | [2] |

| Isatin | 4-Acetylbiphenyl | KOH | 24 h | - | [13] |

| Isatin | Enaminones | KOH / NaOH | - | High |

Note: Specific yield data can vary based on the precise reaction conditions and scale.

Applications in Drug Discovery and Development

The quinoline-4-carboxylic acid scaffold synthesized via the Pfitzinger reaction is a launchpad for developing novel therapeutics. Its derivatives have been investigated for a multitude of biological activities:

-

Anticancer Agents: Certain derivatives have shown the ability to inhibit key enzymes like sirtuins (SIRT3) or intercalate with DNA, leading to potent antitumor activity.[1][3][14]

-

Antibacterial Agents: The quinoline core is a well-established framework in antibacterial drug discovery, and the Pfitzinger reaction provides access to novel analogs for combating bacterial resistance.[1][3]

-

Antimalarial Agents: Quinoline-based compounds have a long and successful history in treating malaria.[1][6] The Pfitzinger synthesis allows for the creation of diverse libraries for screening against Plasmodium falciparum strains.[6]

-

Anti-inflammatory Agents: Some quinoline-4-carboxylic acids have demonstrated significant anti-inflammatory properties in cellular assays.[15]

Conclusion

The Pfitzinger synthesis remains a highly relevant and powerful tool in the arsenal of the modern synthetic chemist. Its operational simplicity, tolerance for a wide range of functional groups on both the isatin and carbonyl components, and direct installation of the valuable carboxylic acid handle make it an efficient and strategic choice for the synthesis of quinoline-4-carboxylic acids. The continued application of this reaction in academic and industrial research underscores its enduring importance in the quest for novel therapeutic agents and advanced materials.

References

- Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis. Benchchem.

- The Pfitzinger Reaction. (Review). ResearchGate.

-

Pfitzinger reaction. Wikipedia. Available at: [Link]

- Pfitzinger Reaction in the Synthesis of Bioactive Compounds - A Review. (2014-05-01).

-

Pfitzinger Reaction in the Synthesis of Bioactive Compounds - A Review. Ingenta Connect. Available at: [Link]

- (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. ResearchGate.

- Application Notes and Protocols for Substituted Quinoline Synthesis via the Pfitzinger Reaction. Benchchem.

-

The Pfitzinger Reaction. (Review) (2004). SciSpace. Available at: [Link]

- Pfitzinger Quinoline Synthesis. Cambridge University Press.

- Application Notes and Protocols: Derivatives of Quinoline-4-Carboxylic Acid. Benchchem.

-

A simple one-pot synthesis of quinoline-4-carboxylic acids by the Pfitzinger reaction of isatin with enaminones in water. ResearchGate. Available at: [Link]

-

Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. Available at: [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available at: [Link]

-

Synthetic route to quinoline‐4‐carboxyl derivatives. a) The classical... ResearchGate. Available at: [Link]

-

3-hydroxyquinoline. Organic Syntheses Procedure. Available at: [Link]

-

ChemInform Abstract: A Simple One-Pot Synthesis of Quinoline-4-carboxylic Acid Derivatives by Pfitzinger Reaction of Isatin with Ketones in Water. ResearchGate. Available at: [Link]

-

Chemistry of Pfitzinger Synthesis. Scribd. Available at: [Link]

- Energy efficient Pfitzinger reaction: a novel strategy using a surfactant catalyst. (2017-09-11).

-

Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. UI Scholars Hub. Available at: [Link]

-

Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I. International Journal of Science and Research (IJSR). Available at: [Link]

-

Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. ResearchGate. Available at: [Link]

-

Doebner–Miller reaction. Wikipedia. Available at: [Link]

-

RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. Available at: [Link]

-

Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers. Available at: [Link]

-

A New Insight into the Pfitzinger Reaction. A Facile Synthesis of 6-Sulfamoylquinoline-4-carboxylic Acids. ResearchGate. Available at: [Link]

-

Doebner-Miller reaction and applications. Slideshare. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Energy efficient Pfitzinger reaction: a novel strategy using a surfactant catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. benthamdirect.com [benthamdirect.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ingentaconnect.com [ingentaconnect.com]

- 9. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 10. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 13. scribd.com [scribd.com]

- 14. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 15. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Scaffold: A Technical Guide to the Biological Activities of Quinoline-4-Carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

The quinoline ring system, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities.[1] Among its many derivatives, quinoline-4-carboxylic acids have emerged as a particularly fruitful area of research, demonstrating significant potential in the development of novel therapeutics for a range of diseases.[1] This in-depth technical guide provides a comprehensive overview of the diverse biological activities of quinoline-4-carboxylic acid derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their therapeutic potential.

A Scaffold Ripe for Discovery: The Enduring Appeal of Quinoline-4-Carboxylic Acids

The versatility of the quinoline-4-carboxylic acid scaffold lies in its synthetic accessibility and the ease with which its structure can be modified at various positions. This allows for the fine-tuning of its physicochemical properties and pharmacological profile, enabling the development of potent and selective agents against a variety of biological targets.[1] The core structure, featuring a carboxylic acid group at the 4-position, is crucial for the biological activity of many of these derivatives, often playing a key role in binding to target enzymes or receptors.[2]

The synthesis of quinoline-4-carboxylic acid derivatives is well-established, with several named reactions providing efficient routes to the core scaffold and its analogues. The Doebner and Pfitzinger reactions are the most common methods employed for their synthesis.[3] More recently, advancements in synthetic methodology, including the use of microwave irradiation and green chemistry principles, have further enhanced the efficiency and accessibility of these compounds.[4]

A Spectrum of Therapeutic Potential: Key Biological Activities

Quinoline-4-carboxylic acid derivatives have demonstrated a remarkable breadth of biological activities, with promising results in preclinical studies across several therapeutic areas.

Anticancer Activity: A Multi-pronged Attack on Malignancy

The development of novel anticancer agents is a major focus of modern drug discovery, and quinoline-4-carboxylic acid derivatives have shown significant promise in this area.[5] Their anticancer effects are often mediated through the inhibition of key enzymes and signaling pathways that are critical for cancer cell proliferation and survival.[1]

Mechanisms of Action:

-

Dihydroorotate Dehydrogenase (DHODH) Inhibition: DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cancer cells.[2][6] Several quinoline-4-carboxylic acid derivatives have been identified as potent inhibitors of human DHODH.[2][7] By blocking this pathway, these compounds effectively starve cancer cells of the necessary building blocks for DNA and RNA synthesis, leading to cell cycle arrest and apoptosis.[8]

-

Sirtuin 3 (SIRT3) Inhibition: Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in various cellular processes, including metabolism and aging. SIRT3, a mitochondrial sirtuin, has been implicated in the progression of certain cancers.[9] Specific 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have been identified as selective inhibitors of SIRT3, demonstrating potent anticancer activity, particularly in leukemic cell lines.[9]

-

Histone Deacetylase (HDAC) Inhibition: HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression. Their dysregulation is a hallmark of many cancers. Certain 2-substituted phenylquinoline-4-carboxylic acid derivatives have been shown to selectively inhibit HDAC3, leading to cell cycle arrest and apoptosis in cancer cells.[10]

-

Tubulin Polymerization Disruption: The microtubule network is a critical component of the cellular cytoskeleton and is essential for cell division. Some quinoline-4-carboxylic acid derivatives have been shown to disrupt tubulin polymerization, leading to mitotic arrest and cancer cell death.[1]

Illustrative Signaling Pathway: DHODH Inhibition in Cancer

Caption: Inhibition of DHODH by quinoline-4-carboxylic acid derivatives blocks pyrimidine synthesis, leading to cancer cell death.

Quantitative Data: Anticancer Activity of Selected Derivatives

| Compound ID | Target | Cancer Cell Line | IC50 (µM) | Reference |

| 41 | DHODH | HCT-116 | 3.02 | [6] |

| 43 | DHODH | HCT-116 | 1.94 | [6] |

| P6 | SIRT3 | MLLr leukemic cells | 7.2 | [1][9] |

| 3j | Not Specified | MCF-7 (Breast) | - (82.9% growth reduction) | [8] |

| D28 | HDAC3 | K562 | - | [10] |

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens